molecular formula C10H10ClF2N B13336284 (2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine

(2S)-2-(5-Chloro-3,4-difluorophenyl)pyrrolidine

Cat. No.: B13336284
M. Wt: 217.64 g/mol
InChI Key: KWORTINNVLSBOK-VIFPVBQESA-N
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Description

(S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3-chloro-4,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-difluoroaniline and (S)-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The 3-chloro-4,5-difluoroaniline undergoes a coupling reaction with (S)-pyrrolidine-2-carboxylic acid to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under appropriate conditions to yield (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Chloro-4-fluorophenyl)pyrrolidine
  • (S)-2-(3-Chloro-4,5-dichlorophenyl)pyrrolidine
  • (S)-2-(3-Bromo-4,5-difluorophenyl)pyrrolidine

Uniqueness

(S)-2-(3-Chloro-4,5-difluorophenyl)pyrrolidine is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H10ClF2N

Molecular Weight

217.64 g/mol

IUPAC Name

(2S)-2-(3-chloro-4,5-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10ClF2N/c11-7-4-6(5-8(12)10(7)13)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m0/s1

InChI Key

KWORTINNVLSBOK-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C(=C2)Cl)F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C(=C2)Cl)F)F

Origin of Product

United States

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